4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Regioisomerism Benzamide SAR Piperazine-1-carboxamide

4-Phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide (C24H25N5O2, MW 415.49) is a piperazine-1-carboxamide derivative featuring a 4-phenyl-substituted piperazine core linked via a urea bridge to a meta-substituted benzamide bearing a pyridin-2-ylmethyl carbamoyl tail. This compound belongs to the broader class of N-arylpiperazine-1-carboxamides, a privileged scaffold in medicinal chemistry known for engaging diverse biological targets including G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).

Molecular Formula C24H25N5O2
Molecular Weight 415.5 g/mol
Cat. No. B10997268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide
Molecular FormulaC24H25N5O2
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C24H25N5O2/c30-23(26-18-21-8-4-5-12-25-21)19-7-6-9-20(17-19)27-24(31)29-15-13-28(14-16-29)22-10-2-1-3-11-22/h1-12,17H,13-16,18H2,(H,26,30)(H,27,31)
InChIKeySYJKAMVPMWAKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide: Structural Identity and Compound Class Baseline for Procurement Decisions


4-Phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide (C24H25N5O2, MW 415.49) is a piperazine-1-carboxamide derivative featuring a 4-phenyl-substituted piperazine core linked via a urea bridge to a meta-substituted benzamide bearing a pyridin-2-ylmethyl carbamoyl tail . This compound belongs to the broader class of N-arylpiperazine-1-carboxamides, a privileged scaffold in medicinal chemistry known for engaging diverse biological targets including G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [1][2]. Its structural architecture—combining a lipophilic 4-phenylpiperazine with a hydrogen-bond-capable urea-benzamide linkage—positions it within the chemical space of known bioactive piperazine carboxamides, yet its specific meta-substitution pattern and 4-phenyl (rather than 4-heteroaryl) piperazine decoration differentiate it from well-characterized analogs in the vanilloid receptor (TRPV1) antagonist series .

Why Generic 4-Phenylpiperazine-1-Carboxamides Cannot Substitute for 4-Phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide in Target-Based Studies


Piperazine-1-carboxamide derivatives are not functionally interchangeable despite sharing a common core scaffold. Three structural variables critically determine target engagement and selectivity: (i) the N4-substituent on the piperazine ring (phenyl vs. pyridyl vs. other aryl/heteroaryl), which dictates steric complementarity within hydrophobic binding pockets and influences overall molecular lipophilicity; (ii) the regioisomeric position of the carboxamide linkage on the central phenyl ring (meta vs. para), which reorients the terminal pyridin-2-ylmethyl group in three-dimensional space and can alter hydrogen-bonding geometry with target residues ; and (iii) the nature of the terminal amide substituent (pyridin-2-ylmethyl vs. other heteroarylmethyl groups), which affects both π-stacking interactions and basicity. Literature SAR from the 4-(2-pyridyl)piperazine-1-carboxamide series demonstrates that even minor modifications to the terminal aryl carboxamide produce shifts in TRPV1 IC50 values spanning more than two orders of magnitude (from ~5 nM to >1 μM) . Substituting a generic 4-arylpiperazine-1-carboxamide—even one with identical molecular formula but different regioisomeric connectivity—introduces uncontrolled variables that compromise experimental reproducibility and invalidate quantitative comparisons across studies.

Quantitative Differentiation Evidence for 4-Phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide Relative to Closest Analogs


Regioisomeric Meta vs. Para Substitution: Structural and Predicted Pharmacological Differentiation from the Para Isomer (IB05-9603)

The target compound bears a meta-substituted (3-position) carboxamide on the central phenyl ring, while the commercially available direct analog 4-phenyl-N-(4-{[(pyridin-2-yl)methyl]carbamoyl}phenyl)piperazine-1-carboxamide (ChemDiv IB05-9603) bears a para-substituted (4-position) carboxamide . In the structurally related 4-(2-pyridyl)piperazine-1-carboxamide VR1 antagonist series, the position of the carboxamide substituent on the central aryl ring was a critical determinant of antagonist potency: compounds with ortho- and meta-substituted benzamide linkages to the piperazine-1-carboxamide urea exhibited distinct SAR trajectories compared to para-substituted analogs, with IC50 differences exceeding 10-fold in capsaicin-induced FLIPR assays . Although direct head-to-head pharmacological data for this specific meta/para pair are not published, established SAR principles across piperazine-1-carboxamide series predict that the meta isomer will present a different hydrogen-bonding vector for the terminal pyridin-2-ylmethyl group, potentially altering the compound's interaction with target binding pockets that accommodate the amide carbonyl and pyridine nitrogen.

Regioisomerism Benzamide SAR Piperazine-1-carboxamide

4-Phenyl vs. 4-(2-Pyridyl) Piperazine Substitution: Lipophilicity-Driven Differentiation from the TRPV1 Antagonist Series Lead Class

The target compound bears a 4-phenyl substituent on the piperazine ring, whereas the best-characterized comparator series—the 4-(2-pyridyl)piperazine-1-carboxamide VR1 antagonists reported by Sun et al. (2003)—features a 4-(2-pyridyl) substituent . This substitution difference has significant consequences: replacing the 2-pyridyl ring with a phenyl group eliminates the hydrogen-bond-accepting pyridine nitrogen, increases calculated lipophilicity, and alters the electronic character of the piperazine N4 position. In Sun et al., the most potent 4-(2-pyridyl) compound (compound 18) achieved IC50 values of 4.8 nM (pH 5.5-induced) and 35 nM (capsaicin-induced) in rat TRPV1 FLIPR assays, with oral bioavailability of 15.1% in rat . The 4-phenyl substitution present in the target compound would be predicted to reduce polarity at this position and alter the compound's selectivity profile across related TRP channel family members, GPCRs (particularly dopamine D3 and serotonin 5-HT1A receptors for which phenylpiperazine is a privileged fragment ), and metabolic enzymes such as FAAH and MAGL [1]. Phenylpiperazine-containing TRPV1 antagonists in the more recent Jing & Liu (2024) series demonstrated that 4-phenylpiperazine derivatives can retain TRPV1 antagonistic activity while exhibiting distinct side-effect profiles, including lower hyperthermia risk compared to earlier 4-heteroarylpiperazine TRPV1 antagonists [2].

TRPV1 antagonist Piperazine N4-substitution Lipophilic efficiency

Predicted Physicochemical Property Differentiation: Meta-Substituted vs. Para-Substituted Isomer

The regioisomeric shift from para- to meta-substitution on the central benzamide ring is predicted to alter computed physicochemical properties, which in turn influence passive membrane permeability, solubility, and non-specific protein binding. The para isomer (ChemDiv IB05-9603) has vendor-reported computed properties: logP 2.68, logD 2.68, logSw –3.42, polar surface area (PSA) 93.75 Ų, 5 H-bond acceptors, 2 H-bond donors . For the meta isomer (target compound), the altered spatial arrangement of the amide carbonyl and pyridin-2-ylmethyl group relative to the piperazine-urea core is expected to shift the intramolecular hydrogen-bonding network, resulting in a measurably different PSA and logP value compared to the para isomer. In analogous benzamide regioisomeric pairs within the piperazine-1-carboxamide class, meta-substitution has been associated with increased conformational flexibility at the central aryl-amide linkage, which can affect both the entropic penalty of target binding and the compound's propensity for crystal packing interactions relevant to solid-state formulation . The specific computed values for the meta isomer have not been independently validated in the peer-reviewed literature and should be determined experimentally or via high-confidence in silico prediction before cross-study normalization.

Lipophilicity Polar surface area Calculated molecular properties

Class-Level Multi-Target Engagement Profile: Phenylpiperazine-Urea-Benzamide Pharmacophore as a Privileged GPCR and Enzyme Inhibitor Scaffold

The phenylpiperazine-urea-benzamide architecture present in the target compound is a recognized privileged pharmacophore with established activity across multiple target classes. Key target engagement precedents for structurally proximal analogs include: (i) dopamine D3 receptor antagonism/partial agonism—heterocyclic analogs of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides have demonstrated D3 receptor binding with Ki values in the low nanomolar range, and the phenylpiperazine fragment is a critical determinant of D3 vs. D2 selectivity [1]; (ii) serotonin 5-HT1A receptor—the phenylpiperazine derivative WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) binds 5-HT1A with sub-nanomolar affinity (Kd = 0.39 nM), establishing the phenylpiperazine motif as a key 5-HT1A pharmacophore [2]; (iii) fatty acid amide hydrolase (FAAH) inhibition—piperazinyl and piperidinyl ureas, including those with N-phenylpiperazine substitution, are disclosed as FAAH modulators in US Patent 20060173184A1 [3]; and (iv) TRPV1 antagonism—the 2024 Jing & Liu study identified phenylpiperazine derivatives with potent TRPV1 antagonistic activity and in vivo analgesic efficacy [4]. The target compound's specific combination of 4-phenylpiperazine, urea linkage, meta-benzamide, and pyridin-2-ylmethyl tail is not explicitly profiled in any single publication, but its constituent pharmacophoric elements overlap with all four target classes, suggesting a multi-target profile that may differ from any single-reference comparator.

GPCR ligand FAAH/MAGL inhibitor Dopamine D3 receptor Serotonin 5-HT1A

Recommended Application Scenarios for 4-Phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide Based on Structural Differentiation Evidence


GPCR Screening Panel: Dopamine D3 and Serotonin 5-HT1A Receptor Selectivity Profiling

The 4-phenylpiperazine pharmacophore is a well-validated privileged fragment for dopamine D3 and serotonin 5-HT1A receptor engagement, with reference compounds such as WAY-100635 (5-HT1A Kd = 0.39 nM) and PG01037 (D3 Ki ~2 nM) demonstrating that phenylpiperazine-containing ligands achieve high-affinity binding at these GPCRs . The target compound's meta-benzamide-pyridin-2-ylmethyl tail introduces an additional hydrogen-bond-capable extension absent in the reference compounds, which may modulate selectivity between D3 and D2 receptor subtypes or between 5-HT1A and related serotonin receptor subtypes. Procurement of this compound for a GPCR selectivity panel is warranted specifically because its 4-phenylpiperazine core differentiates it from the 4-(2-pyridyl)piperazine series, while its meta-substitution pattern differentiates it from the para-substituted isomer available via ChemDiv, enabling exploration of how regioisomeric benzamide connectivity affects GPCR binding geometry .

TRPV1 Antagonist Discovery: Comparative Profiling Against 4-(2-Pyridyl) and 4-Phenylpiperazine Lead Series

The target compound occupies a structurally intermediate position between two published TRPV1 antagonist chemotypes: the 4-(2-pyridyl)piperazine-1-carboxamide series (Sun et al. 2003, lead IC50 = 4.8 nM at pH 5.5) and the phenylpiperazine TRPV1 antagonist series (Jing & Liu 2024) . Its 4-phenyl substitution on the piperazine distinguishes it from the Sun et al. series, while its meta-benzamide-pyridin-2-ylmethyl tail distinguishes it from the Jing & Liu compounds, which featured sulfonylurea or simpler amide linkages. This unique combination makes the compound valuable as a chemical probe for dissecting the SAR of TRPV1 antagonism, particularly for evaluating whether the 4-phenylpiperazine motif can recapitulate the potency of the 4-(2-pyridyl) series while potentially mitigating the hyperthermia side effect associated with earlier TRPV1 antagonists, as suggested by Jing & Liu's findings .

FAAH/MAGL Inhibitor Screening: Evaluation of Piperazine-Urea Pharmacophore with Extended Benzamide Tail

The piperazine-urea motif is a recognized pharmacophore for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition, as disclosed in US Patent 20060173184A1 describing piperazinyl and piperidinyl ureas as FAAH modulators . The target compound extends this core pharmacophore with a meta-benzamide-pyridin-2-ylmethyl tail that introduces additional hydrogen-bond donor/acceptor capacity and aromatic π-stacking potential. This structural extension may enhance binding affinity for the FAAH or MAGL active sites by engaging residues in the acyl-chain-binding pocket or the cytosolic portal region, which are not fully occupied by simpler piperazine-urea inhibitors. The compound's regioisomeric identity (meta) further differentiates it from para-substituted analogs that may not optimally orient the pyridin-2-ylmethyl group for interaction with these extended binding site features .

Regioisomeric Control in Medicinal Chemistry SAR Studies: Meta vs. Para Benzamide Linker Comparison

For medicinal chemistry programs exploring piperazine-1-carboxamide lead series, the target compound serves as a critical regioisomeric control relative to the commercially available para isomer (ChemDiv IB05-9603) . Systematic comparison of these two isomers—which share identical molecular formula, molecular weight, and atom connectivity except for the position of the carboxamide on the central phenyl ring—enables deconvolution of regioisomer-specific effects on target potency, selectivity, metabolic stability, and off-target liability. This is particularly important in lead optimization workflows where the benzamide substitution pattern is a key synthetic variable, and the procurement of both isomers under identical purity specifications enables controlled head-to-head profiling that would be impossible with only one isomer .

Quote Request

Request a Quote for 4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.